Maltodextrin is primarily sourced from starches derived from corn, potato, or wheat. It falls under the category of maltooligosaccharides, which are oligosaccharides composed of 3 to 10 glucose units. Maltodextrin itself can be characterized based on its dextrose equivalent (DE), which indicates the degree of hydrolysis; higher DE values correspond to shorter chains and sweeter taste profiles. Maltodextrin typically has a DE ranging from 3 to 20, making it less sweet than glucose or sucrose but more soluble.
Maltodextrin can be synthesized through various methods:
Maltodextrin consists of linear chains of glucose units connected by α-1,4 glycosidic bonds, with occasional branching through α-1,6 linkages. Its molecular formula can vary based on the degree of polymerization but generally follows the formula , where represents the number of glucose units.
Maltodextrin participates in several chemical reactions:
The mechanism of action for maltodextrin primarily revolves around its role as a carbohydrate source:
Studies have shown that maltodextrins with lower DE values exhibit prebiotic properties by selectively promoting the growth of beneficial bacteria such as bifidobacteria.
Maltodextrin exhibits several key physical and chemical properties:
Maltodextrin has diverse applications across various fields:
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